![molecular formula C7H21ClOSi3 B14449638 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 75875-14-8](/img/structure/B14449638.png)
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is an organosilicon compound It is characterized by the presence of a chloro group, multiple methyl groups, and a trimethylsilyloxy group attached to a disilane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
科学的研究の応用
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to undergo various chemical transformations. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it versatile in its applications.
類似化合物との比較
Similar Compounds
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
- Chlorodimethyl(trimethylsilyl)silane
- Pentamethylchlorodisilane
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of both a chloro group and a trimethylsilyloxy group on the disilane backbone. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
特性
CAS番号 |
75875-14-8 |
|---|---|
分子式 |
C7H21ClOSi3 |
分子量 |
240.95 g/mol |
IUPAC名 |
chloro-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(7,8)11(4,5)6/h1-7H3 |
InChIキー |
MBLUMOIKWUNZFV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)([Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


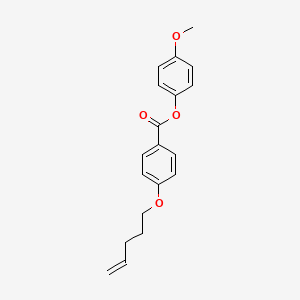
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
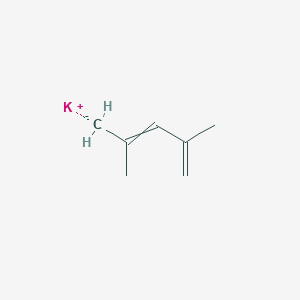
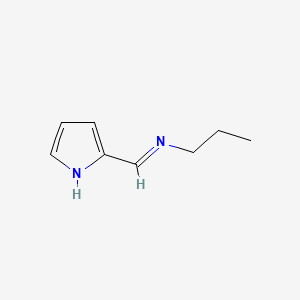
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
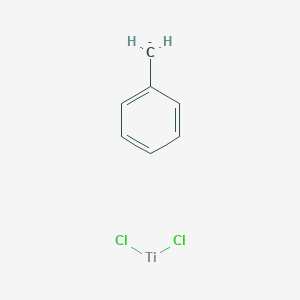
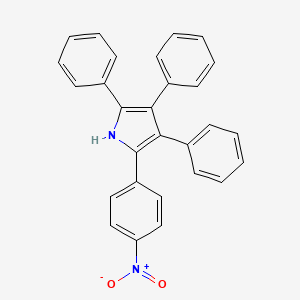
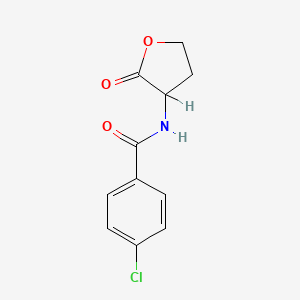
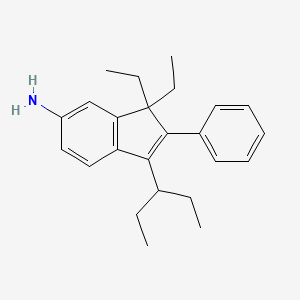

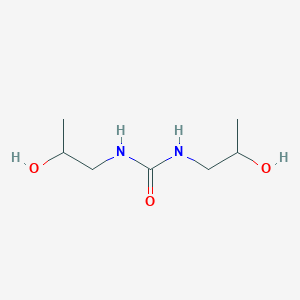
![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)

![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
